4,6-Difluoro-3-iodo-1H-indazole
Overview
Description
“4,6-Difluoro-3-iodo-1H-indazole” is a chemical compound with the molecular formula C7H3F2IN2 and a molecular weight of 280.02 . It is a solid substance at room temperature . This compound has gained significant interest in the fields of medicinal chemistry, pharmacology, and organic synthesis.
Synthesis Analysis
The synthesis of indazoles, including “4,6-Difluoro-3-iodo-1H-indazole”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “4,6-Difluoro-3-iodo-1H-indazole” includes two fluorine atoms and one iodine atom attached to an indazole ring . Indazole is a highly conjugated molecule, which expands its applications to dye-sensitized solar cells (DSSCs) .
Physical And Chemical Properties Analysis
“4,6-Difluoro-3-iodo-1H-indazole” is a solid substance at room temperature . It has a molecular weight of 280.02 . The compound should be stored in a refrigerator .
Scientific Research Applications
Pharmacological Activities
Indazole derivatives, including 4,6-Difluoro-3-iodo-1H-indazole, are known for their wide range of pharmacological activities. They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Respiratory Disease Treatment
A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory diseases .
Antitumor Activity
Indazole derivatives have shown inhibitory activities against various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma .
Anti-Inflammatory Applications
Specific indazole derivatives have been investigated for their effects on the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage .
Antibacterial and Antifungal Properties
The indazole nucleus in synthetic compounds has demonstrated significant antibacterial and antifungal activities .
Anti-HIV Activities
Some indazole-containing compounds possess anti-HIV activities, contributing to the research in antiretroviral therapy .
Safety and Hazards
The safety information for “4,6-Difluoro-3-iodo-1H-indazole” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors . It is also recommended to avoid contact with skin and eyes, and to use personal protective equipment .
Mechanism of Action
Target of Action
4,6-Difluoro-3-iodo-1H-indazole is a complex compound with potential therapeutic applications
Mode of Action
Indazole-containing compounds are known to interact with various targets, leading to changes in cellular processes . The specific interactions of 4,6-Difluoro-3-iodo-1H-indazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The specific pathways affected by 4,6-Difluoro-3-iodo-1H-indazole and their downstream effects require further investigation.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.23 . These properties may impact the compound’s bioavailability.
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including anti-inflammatory effects
properties
IUPAC Name |
4,6-difluoro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKVKWQWSWWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646405 | |
Record name | 4,6-Difluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-3-iodo-1H-indazole | |
CAS RN |
887567-79-5 | |
Record name | 4,6-Difluoro-3-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887567-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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